molecular formula C9H5F3N2O2 B3060451 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione CAS No. 3833-78-1

7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B3060451
M. Wt: 230.14
InChI Key: OWKQLTBXMVNRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796180B2

Procedure details

2-Amino-4-trifluoromethylbenzoic acid (25.0 g, 122 mmol) and urea (75.0 g, 1.2 mol) were combined and heated at 200° C. while stirring. After 1 h, the reaction mixture was allowed to cool to 100° C. and water (100 mL) was added. The reaction mixture was then allowed to cool to room temperature and the solid was isolated by vacuum filtration washing with water (500 mL). The solid was then dried under vacuum (10 mbar, 50° C.). Yield=24 g, 86%; LC-MS: 2.1 min, 230 (M+); 1H NMR (DMSO-d6) δ 7.44 (s, 1 H) 7.47 (d, 1 H), 8.07 (d, 1 H), 11.43 (br s, 1 H), 11.56 (br s, 1 H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[NH2:15][C:16](N)=[O:17]>O>[F:12][C:11]([F:14])([F:13])[C:9]1[CH:10]=[C:2]2[C:3]([C:4](=[O:5])[NH:15][C:16](=[O:17])[NH:1]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the solid was isolated by vacuum filtration
WASH
Type
WASH
Details
washing with water (500 mL)
CUSTOM
Type
CUSTOM
Details
The solid was then dried under vacuum (10 mbar, 50° C.)
CUSTOM
Type
CUSTOM
Details
2.1 min, 230 (M+)
Duration
2.1 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC(C1=CC=C2C(NC(NC2=C1)=O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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